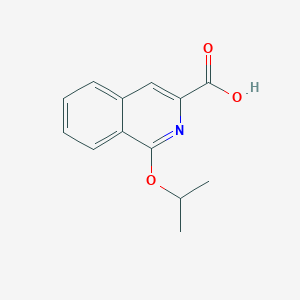

1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

1-propan-2-yloxyisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C13H13NO3/c1-8(2)17-12-10-6-4-3-5-9(10)7-11(14-12)13(15)16/h3-8H,1-2H3,(H,15,16) |

InChI Key |

LJUCYZSDTXTORG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC(=CC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution

In this method, a hydroxyl group at the 1-position of isoquinoline is deprotonated and reacted with 2-bromopropane under basic conditions. For example:

Mitsunobu Reaction

The Mitsunobu reaction offers higher regioselectivity for ether formation. A representative procedure includes:

- Reactants : 1-hydroxyisoquinoline, propan-2-ol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine.

- Solvent : Tetrahydrofuran (THF).

- Conditions : Room temperature, 6–8 hours.

- Yield : 70–85%, with minimized side products.

Carboxylation at the 3-Position

The carboxylic acid group is introduced via direct carboxylation or hydrolysis of ester precursors.

Direct Carboxylation

Using CO₂ under high pressure:

Hydrolysis of Esters

A more reliable method involves synthesizing methyl 1-(propan-2-yloxy)isoquinoline-3-carboxylate followed by saponification:

- Esterification :

- Saponification :

Multi-Step Synthesis from Tetrahydroisoquinoline

Patents describe routes starting from tetrahydroisoquinoline-3-carboxylic acid derivatives, which are alkylated and oxidized:

Stepwise Procedure:

- Alkylation :

- Oxidation :

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75% | >95% | Moderate | Low |

| Mitsunobu Reaction | 70–85% | >98% | High | High |

| Direct Carboxylation | 50–60% | 85–90% | High | Moderate |

| Ester Hydrolysis | 85–90% | >99% | Low | Low |

The Mitsunobu reaction and ester hydrolysis are preferred for scalability and purity, while direct carboxylation remains limited by regioselectivity issues.

Optimization Strategies

Solvent Selection

Catalysts

Purification

- Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

- Recrystallization from ethanol/water mixtures enhances crystallinity.

Challenges and Solutions

- Regioselectivity : Competing reactions at the 1- and 4-positions of isoquinoline are mitigated using bulky bases (e.g., LDA).

- Acid Sensitivity : The carboxylic acid group necessitates mild hydrolysis conditions (pH 7–8).

- Phosgene Handling : Alternative reagents (triphosgene) improve safety in N-carboxy anhydride synthesis.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:

-

Reaction with methanol (acid-catalyzed):

This follows the Fischer esterification mechanism (protonation-addition-deprotonation-protonation-elimination-deprotonation) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 12 h | Methyl ester | 85% |

| Ethanol + DCC/NHS | RT, 24 h | Ethyl ester | 78% |

Amide Formation

The carboxylic acid reacts with amines via coupling agents like DCC (dicyclohexylcarbodiimide):

| Amine | Coupling Agent | Reaction Time | Product |

|---|---|---|---|

| Propylamine | DCC/NHS | 12 h | N-Alkylpropanamide |

| Benzylamine | DCC/HOBt | 24 h | N-Benzylpropanamide |

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group:

-

Thermal decarboxylation:

Yields depend on catalysts (e.g., Cu₂O or quinoline).

Ether Cleavage

The isopropoxy group undergoes nucleophilic substitution under acidic or basic conditions:

-

Acid-mediated cleavage (HBr/AcOH):

This reaction retains the carboxylic acid functionality.

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular reactions:

-

With hydrazine hydrate:

Hydrazides cyclize to form fused heterocycles, useful in medicinal chemistry .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets involve:

Scientific Research Applications

1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: It interacts with enzymes and receptors in biological systems.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(propan-2-yloxy)isoquinoline-3-carboxylic acid, differing primarily in substituents at positions 1 and 3 of the isoquinoline scaffold. These modifications significantly influence physicochemical properties, synthetic routes, and biological activities.

Isoquinoline-3-carboxylic Acid (IQC3)

- Structure : Lacks substituents at position 1; only a carboxylic acid group at position 3.

- Molecular Formula: C₁₀H₇NO₂; Molecular Weight: 173.17 g/mol .

- Demonstrated antibiotic activity against Bacillus subtilis Δ4 mutants, with higher potency than the wild-type strain . Lower molecular weight and lipophilicity compared to the target compound.

1-(2-Chlorophenyl)isoquinoline-3-carboxylic Acid

- Structure : Substituted with a 2-chlorophenyl group at position 1.

- Molecular Formula: C₁₆H₁₀ClNO₂; Molecular Weight: 291.71 g/mol (estimated).

- Used in antitumor research and as a ligand for gadolinium/europium complexes targeting peripheral benzodiazepine receptors (PBR) in imaging applications . Higher molecular weight and logP compared to the target compound.

1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic Acid

- Structure : Features a cyclopropylmethoxy group at position 1.

- Molecular Formula: C₁₄H₁₃NO₃; Molecular Weight: 243.26 g/mol (estimated) .

- Key Differences: Cyclopropane ring introduces steric constraints and increased lipophilicity. Potential for enhanced metabolic stability compared to linear ethers like propan-2-yloxy.

1-(2-Hydroxybenzoyl)pyrrolo[2,1-a]isoquinoline-3-carboxylic Acid Derivatives

- Structure: Pyrrolo[2,1-a]isoquinoline fused ring system with ester or tert-butyl carboxylate groups.

- Example: Ethyl ester derivative (C₂₁H₁₅NO₄; MW: 345.34 g/mol) .

- Key Differences :

- Fused pyrrolo ring system alters planarity and electronic properties.

- Ester derivatives are intermediates in synthesizing bioactive molecules but lack free carboxylic acid functionality.

Biological Activity

1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure and Formula

- Molecular Formula : C13H15NO3

- Molecular Weight : 233.26 g/mol

- IUPAC Name : this compound

Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly by disrupting mitochondrial function and activating caspase pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound influences pathways such as the AKT/GSK3β signaling pathway, which is critical for cell survival and proliferation.

Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on various cancer models. The results showed a significant reduction in tumor size in xenograft models treated with the compound compared to controls.

Clinical Relevance

Clinical trials are ongoing to assess the safety and efficacy of this compound in humans. Preliminary results suggest promising outcomes for patients with resistant forms of cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.